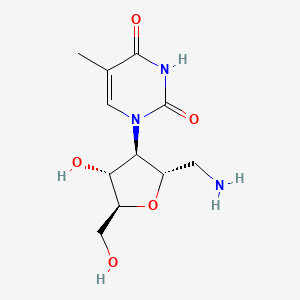![molecular formula C34H32O10P2Ru+2 B13779975 [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate is a complex organometallic compound It features a ruthenium center coordinated by two bis(furan-2-yl)phosphanium ligands and two acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate typically involves the coordination of ruthenium with bis(furan-2-yl)phosphanium ligands. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the coordination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.
Reduction: Reduction reactions can also occur, particularly involving the furan rings or the ruthenium center.
Substitution: Ligand substitution reactions are possible, where the acetate groups or furan rings can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique structure allows for efficient catalysis, making it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, derivatives of this compound could be explored for their potential biological activity, particularly in the development of new drugs or imaging agents.
Medicine
The compound’s potential as a catalyst in drug synthesis makes it indirectly relevant to medicine. Additionally, its structure could inspire the design of new therapeutic agents.
Industry
In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
作用機序
The mechanism by which [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate exerts its effects is primarily through its role as a catalyst. The ruthenium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The furan rings and methoxy groups help stabilize the complex and enhance its reactivity.
類似化合物との比較
Similar Compounds
[Bis(furan-2-yl)phosphanium]ruthenium(2+) complexes: These compounds share the bis(furan-2-yl)phosphanium ligands but may differ in other coordinating groups.
Ruthenium acetate complexes: These complexes feature ruthenium coordinated by acetate groups but may lack the furan-based ligands.
Uniqueness
The uniqueness of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate lies in its combination of furan-based ligands and acetate groups, providing a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions.
特性
分子式 |
C34H32O10P2Ru+2 |
|---|---|
分子量 |
763.6 g/mol |
IUPAC名 |
[2-[2-[bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C30H24O6P2.2C2H4O2.Ru/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;2*1-2(3)4;/h3-20H,1-2H3;2*1H3,(H,3,4);/q;;;+2 |
InChIキー |
RLVFVEANJAUWKU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)[PH+](C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4[PH+](C5=CC=CO5)C6=CC=CO6)OC.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


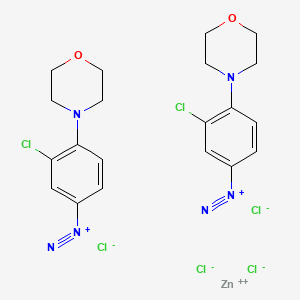
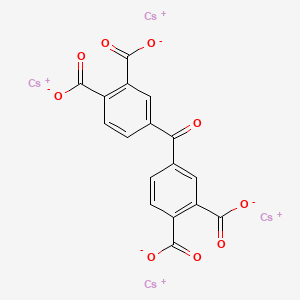
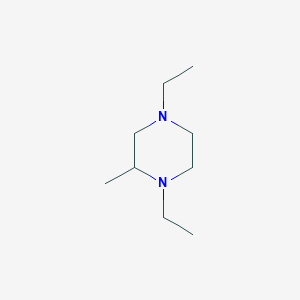
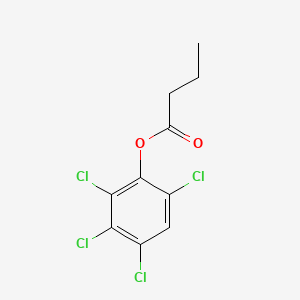
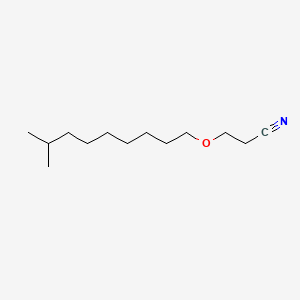
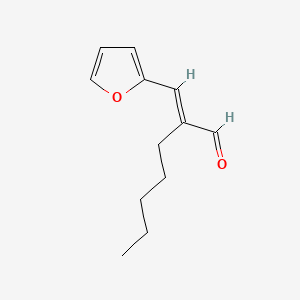
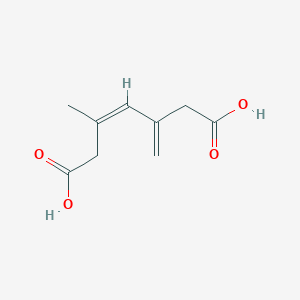
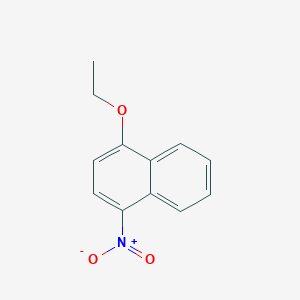
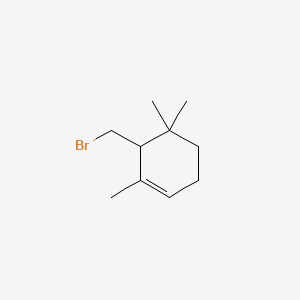


![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
